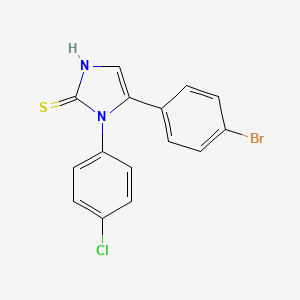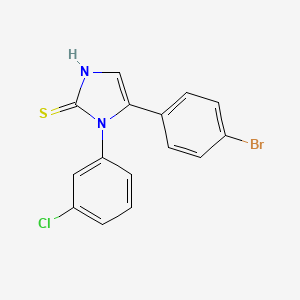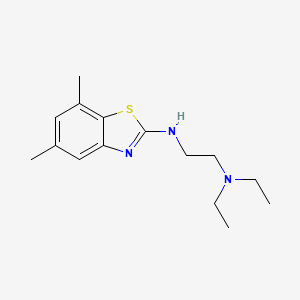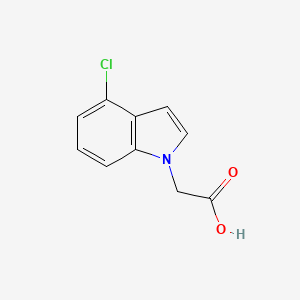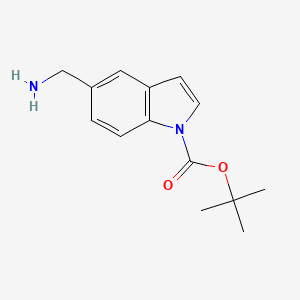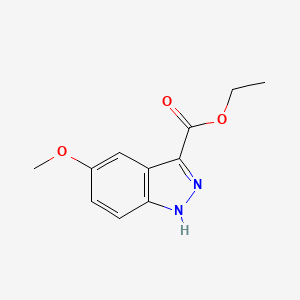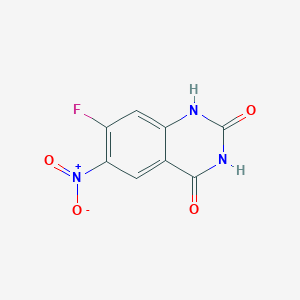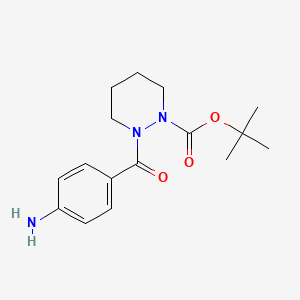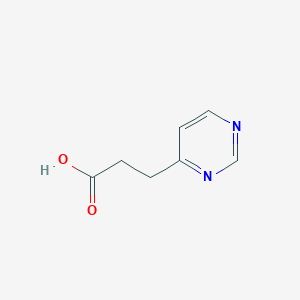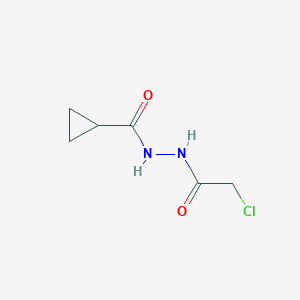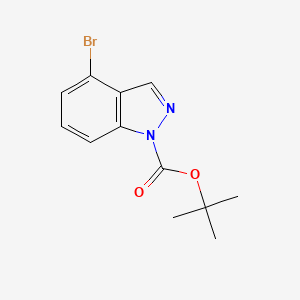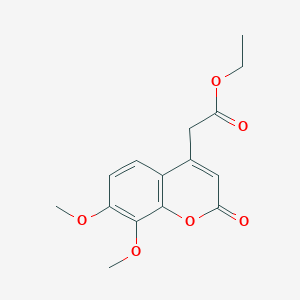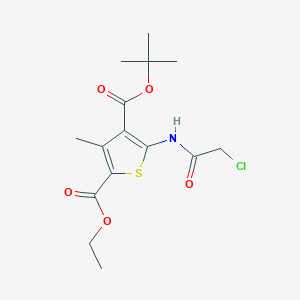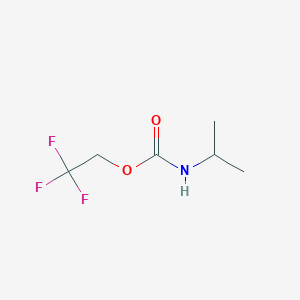
2,2,2-trifluoroethyl N-(propan-2-yl)carbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate is a chemical compound with the CAS Number: 1027616-97-2 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl isopropylcarbamate .
Molecular Structure Analysis
The InChI code for 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate is 1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The predicted boiling point is approximately 170.9 °C at 760 mmHg . The predicted density is approximately 1.2 g/cm^3 . The predicted refractive index is n20D 1.37 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Carbamates, including ethyl carbamate, have been extensively studied for their occurrence in foods and beverages, highlighting the importance of understanding their formation mechanisms and detection strategies. Ethyl carbamate is produced through several chemical mechanisms, including ethanolysis of urea and photochemical oxidation of cyanide ions. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are utilized for their detection, emphasizing the critical role of analytical chemistry in monitoring and controlling carbamate levels in consumer products (Weber & Sharypov, 2009).
Environmental Applications
Research on polyfluoroalkyl chemicals sheds light on the environmental fate and biodegradation of fluoroalkylated compounds. These studies are crucial for evaluating the environmental impact of such chemicals, including their degradation pathways and the formation of persistent degradation products. Understanding the microbial degradation of these compounds can inform strategies to mitigate their environmental impact (Liu & Avendaño, 2013).
Biomedical Applications
Carboxymethyl chitosan and chitosan-based nanomaterials have been explored for various biomedical applications, including drug delivery, wound healing, and tissue engineering. The modification of chitosan with carboxymethyl groups improves its solubility, biocompatibility, and antimicrobial properties, making it a promising candidate for developing new therapeutic materials and systems (Upadhyaya et al., 2013).
Nanotechnology and Material Science
The functionalization of carbon nanomaterials, including graphene and carbon nanotubes, with energetic components or as carriers for therapeutic agents, exemplifies the intersection of nanotechnology and material science in creating advanced materials for energy storage, medical applications, and environmental remediation. These functionalized nanomaterials exhibit enhanced physical and chemical properties, such as increased reactivity and specificity, highlighting the potential for innovative applications across diverse fields (Yan et al., 2016).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJZNKOMAYWGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(propan-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
